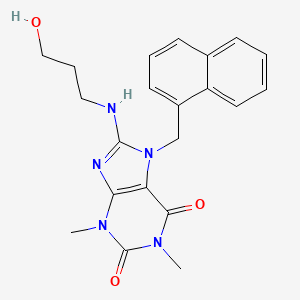
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoropropyl group, two methyl groups, and a nitro group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole is the system xC− transporter . This transporter plays a crucial role in the regulation of intracellular redox status .
Mode of Action
This compound interacts with the system xC− transporter, leading to changes in the intracellular redox status . The exact mechanism of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The system xC− transporter is involved in the transport of cystine and glutamate across the cell membrane . By interacting with this transporter, this compound can potentially affect the cystine/glutamate antiporter system and related biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have favorable pharmacokinetic properties for oral administration
Result of Action
The interaction of this compound with the system xC− transporter can lead to changes in the intracellular redox status . This can potentially affect various cellular processes, including cell growth and survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as heavy metals, can potentially interact with the compound and affect its action . Additionally, factors such as temperature and pH can influence the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The fluoropropyl group is introduced via alkylation reactions, often using 1-bromo-3-fluoropropane as the alkylating agent in the presence of a base such as potassium carbonate.
Methylation: The methyl groups are introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 1-(3-aminopropyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical and biological properties.
1-(3-fluoropropyl)-4-nitro-1H-pyrazole:
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the fluoropropyl group, leading to different physical and chemical properties.
Uniqueness
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of all three substituents (fluoropropyl, methyl, and nitro groups) on the pyrazole ring. This combination imparts specific properties that make it valuable for various research applications, including its potential biological activity and use as a synthetic intermediate.
Properties
IUPAC Name |
1-(3-fluoropropyl)-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZLBDXVTWNJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCF)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)

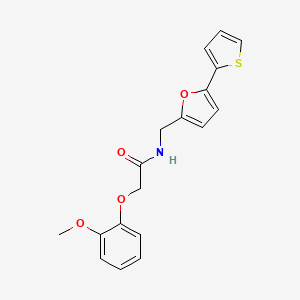

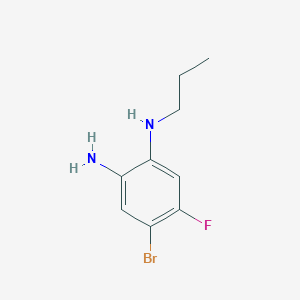
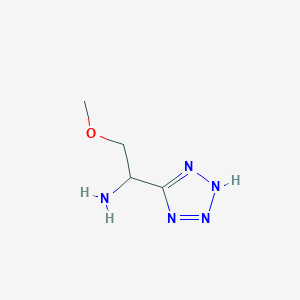
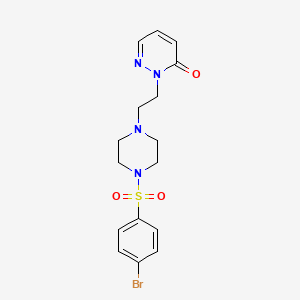
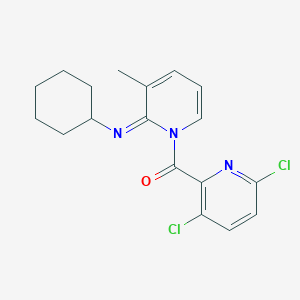


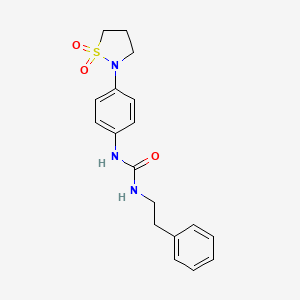
![2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2915774.png)
